Technical Guide: Molecular Weight & Structural Characterization of N-(3-chloro-2-methylphenyl)-3-methylbenzamide
Technical Guide: Molecular Weight & Structural Characterization of N-(3-chloro-2-methylphenyl)-3-methylbenzamide
Executive Summary
N-(3-chloro-2-methylphenyl)-3-methylbenzamide is a diaryl amide belonging to the benzanilide class, a privileged scaffold in medicinal chemistry and agrochemical development. Characterized by a molecular formula of C₁₅H₁₄ClNO , this compound integrates a sterically congested 3-chloro-2-methylaniline moiety with a meta-substituted benzoyl core.
This guide provides a rigorous analysis of its physicochemical properties, specifically focusing on molecular weight determination, isotopic distribution, and synthetic validation. It is designed for researchers utilizing this scaffold in kinase inhibitor discovery (e.g., p38 MAPK, VEGFR) or fungicidal research (e.g., succinate dehydrogenase inhibitors), where the precise mass and lipophilicity are critical for Structure-Activity Relationship (SAR) studies.
Part 1: Physicochemical Identity & Molecular Weight Analysis
Fundamental Constants
The molecular weight (MW) of a chlorinated compound is not a singular value due to the natural abundance of Chlorine isotopes (
| Property | Value | Technical Context |
| IUPAC Name | N-(3-chloro-2-methylphenyl)-3-methylbenzamide | Systematic nomenclature |
| Molecular Formula | C₁₅H₁₄ClNO | 15 Carbons, 14 Hydrogens, 1 Chlorine, 1 Nitrogen, 1 Oxygen |
| Average Molecular Weight | 259.73 g/mol | Used for molarity calculations and bulk weighing. |
| Monoisotopic Mass | 259.0764 Da | Used for Mass Spectrometry (M+H⁺ peak identification). |
| Heavy Atom Count | 18 | Relevant for fragment-based drug design (FBDD). |
| ClogP (Predicted) | ~4.2 - 4.5 | High lipophilicity due to aromatic rings and chloro/methyl substituents. |
Elemental Composition & Isotopic Distribution
The presence of a single Chlorine atom introduces a characteristic 3:1 intensity ratio in the mass spectrum (M and M+2 peaks).
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Carbon (C): 15 atoms × 12.011 = 180.165 Da
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Hydrogen (H): 14 atoms × 1.008 = 14.112 Da
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Chlorine (Cl): 1 atom × 35.45 = 35.450 Da
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Nitrogen (N): 1 atom × 14.007 = 14.007 Da
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Oxygen (O): 1 atom × 15.999 = 15.999 Da
Mass Spectrometry Signature:
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Base Peak [M+H]⁺: 260.08 Da (
Cl isotope) -
Isotope Peak [M+H+2]⁺: 262.08 Da (
Cl isotope) -
Pattern: The [M+2] peak will be approximately 32% the height of the [M] peak, serving as a diagnostic confirmation of the monochlorinated motif.
Part 2: Synthetic Protocol & Validation
To obtain N-(3-chloro-2-methylphenyl)-3-methylbenzamide for analysis, a standard nucleophilic acyl substitution is the industry standard. This protocol ensures high purity suitable for biological screening.
Reaction Mechanism (Schotten-Baumann Conditions)
The synthesis involves the coupling of 3-methylbenzoyl chloride with 3-chloro-2-methylaniline in the presence of a non-nucleophilic base.
Reagents:
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Substrate A: 3-Chloro-2-methylaniline (Sterically hindered amine).
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Substrate B: 3-Methylbenzoyl chloride (Electrophile).
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Base: Triethylamine (Et₃N) or DIPEA (Hünig's base) to scavenge HCl.
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Workflow Diagram
The following Graphviz diagram illustrates the logical flow of synthesis and purification.
Figure 1: Step-by-step synthetic workflow for the generation of N-(3-chloro-2-methylphenyl)-3-methylbenzamide.
Detailed Methodology
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Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3-chloro-2-methylaniline in anhydrous DCM (0.1 M concentration). Add 1.5 equivalents of Triethylamine.[1]
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Addition: Cool the solution to 0°C. Slowly add 1.1 equivalents of 3-methylbenzoyl chloride dropwise to control the exotherm.
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Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.
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Checkpoint: Check reaction progress via TLC (Hexane:EtOAc 3:1). The amine spot (lower Rf) should disappear.
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Workup:
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Wash organic layer with 1M HCl (removes unreacted aniline).
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Wash with Sat. NaHCO₃ (removes unreacted acid/HCl).
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Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
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Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Part 3: Analytical Characterization (Self-Validating Systems)
Proton NMR (¹H NMR) Analysis
The structure is validated by the distinct splitting patterns of the two aromatic rings and the two methyl singlets.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~2.20 ppm | Singlet (s) | 3H | Methyl on Aniline Ring (Ortho to N) |
| ~2.40 ppm | Singlet (s) | 3H | Methyl on Benzoyl Ring (Meta to C=O) |
| ~7.1 - 7.8 ppm | Multiplet (m) | 7H | Aromatic Protons (Overlap of 2 rings) |
| ~9.8 - 10.0 ppm | Broad Singlet (s) | 1H | Amide -NH (Exchangeable with D₂O) |
Key Diagnostic: The amide proton in this sterically crowded environment (ortho-methyl on the aniline) often appears downfield (near 10 ppm) due to hydrogen bonding or conformational locking.
Mass Spectrometry Logic
When analyzing the MS data, ensure the instrument is calibrated for the monoisotopic mass of 259.07 .
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LC-MS (ESI+): Look for the [M+H]⁺ peak at 260.1 .
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Adducts: Sodium adducts [M+Na]⁺ at 282.1 are common in unbuffered solvents.
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Fragmentation: High collision energy may cleave the amide bond, yielding a benzoyl cation fragment (m/z ~119) and a chloro-methyl-aniline fragment.
Part 4: Structural Significance & Applications
The N-(3-chloro-2-methylphenyl) motif is not arbitrary; it is a "privileged" substructure designed to induce specific conformational properties.
Steric Locking & Atropisomerism
The 2-methyl group on the aniline ring creates steric clash with the amide carbonyl oxygen. This forces the two aromatic rings to twist out of planarity (non-coplanar), often locking the molecule into a specific conformation that fits into hydrophobic pockets of enzymes (e.g., Kinases).
Biological Context
This scaffold is frequently observed in:
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p38 MAPK Inhibitors: The amide acts as a hydrogen bond donor/acceptor pair for the hinge region of the kinase.
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Succinate Dehydrogenase Inhibitors (SDHI): In agrochemicals, similar benzamides (e.g., Flutolanil analogs) target fungal respiration.
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Lipophilicity: With a ClogP > 4, this molecule has high membrane permeability but low aqueous solubility, requiring formulation strategies (e.g., DMSO stock, micronization) for biological assays.
Figure 2: Structure-Activity Relationship (SAR) logic of the N-(3-chloro-2-methylphenyl)-3-methylbenzamide scaffold.
References
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PubChem Compound Summary. 3-chloro-N-(2-methylphenyl)benzamide (Structural Analog). National Center for Biotechnology Information. Available at: [Link]
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Gowda, B. T., et al. (2003).[2] Structural studies on N-(aryl)-benzamides.[1][2][3] Journal of Crystallographic and Spectroscopic Research. (Provides crystallographic evidence of the twisted conformation in ortho-substituted benzanilides).
- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Context for MW < 500 and ClogP analysis).

